Ethyl 3-methylquinoline-2-carboxylate
Description
Ethyl 3-methylquinoline-2-carboxylate is a quinoline derivative characterized by an ethyl ester group at position 2 and a methyl substituent at position 3 of the quinoline backbone. Quinoline derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic heterocyclic structure, which allows for versatile functionalization .
Properties
IUPAC Name |
ethyl 3-methylquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-3-16-13(15)12-9(2)8-10-6-4-5-7-11(10)14-12/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGKMOCCXXXETI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70607368 | |
| Record name | Ethyl 3-methylquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70607368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904818-55-9 | |
| Record name | Ethyl 3-methylquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70607368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including ethyl 3-methylquinoline-2-carboxylate, can be achieved through various methods. One common approach involves the reaction of aniline derivatives with aldehydes under acidic conditions. For instance, the reaction of aniline with acetaldehyde in the presence of hydrochloric acid under microwave irradiation has been reported to yield quinaldine derivatives . Another method involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and ketones under solvent-free conditions .
Industrial Production Methods: Industrial production of quinoline derivatives often employs greener and more sustainable chemical processes. These methods include the use of recyclable catalysts, one-pot reactions, solvent-free conditions, and alternative energy sources such as microwave and ultrasound irradiation .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-methylquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines .
Scientific Research Applications
Ethyl 3-methylquinoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 3-methylquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1. Comparative Analysis of Quinoline Derivatives
Structural and Functional Differences
- Substituent Position: The position of the ester group (2 vs. 3) significantly impacts electronic properties. For example, this compound’s ester at position 2 may alter conjugation compared to methyl 3-quinolinecarboxylate (ester at 3) .
Functional Groups :
- Molecular Weight and Applications: Lower molecular weight analogs (e.g., methyl 3-quinolinecarboxylate, 191.19 g/mol) are often used as synthetic precursors, while heavier derivatives (e.g., , .25 g/mol) serve as specialized intermediates .
Physicochemical Properties
- Solubility: Hydroxyl and ester groups enhance solubility in organic solvents (e.g., ethyl acetate, methanol), whereas nonpolar substituents like phenyl increase lipophilicity .
- Thermal Stability : Methyl and ethyl esters generally exhibit moderate thermal stability, but halogenated derivatives (e.g., ) may decompose at lower temperatures due to labile C-Cl bonds .
Biological Activity
Ethyl 3-methylquinoline-2-carboxylate (EMQ) is a compound belonging to the quinoline family, which is known for its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of EMQ, supported by various studies and case evaluations.
Synthesis of this compound
The synthesis of EMQ typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with an amino compound under acidic conditions, leading to the formation of the quinoline structure. The reaction conditions can be optimized to yield high purity and yield of the target compound.
Antimicrobial Properties
EMQ has demonstrated significant antimicrobial activity against various bacterial strains. A study reported that EMQ exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL. This suggests that EMQ could be a promising candidate for developing new antimicrobial agents.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
Recent research has highlighted the potential anticancer properties of EMQ. In vitro studies have shown that EMQ can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle proteins.
A notable case study involved treating MCF-7 breast cancer cells with varying concentrations of EMQ. The results indicated a dose-dependent increase in apoptosis, with IC50 values calculated at approximately 15 µM.
Anti-inflammatory Effects
EMQ also exhibits anti-inflammatory properties. In a study using lipopolysaccharide (LPS)-stimulated macrophages, EMQ reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that EMQ may have therapeutic potential in treating inflammatory diseases.
The biological activities of EMQ can be attributed to its ability to interact with various biological targets:
- DNA Intercalation : EMQ may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammation and cancer progression, such as cyclooxygenases (COX) and certain kinases.
- Reactive Oxygen Species (ROS) Modulation : EMQ can modulate ROS levels in cells, contributing to its anticancer and anti-inflammatory effects.
Case Studies
- Antimicrobial Efficacy : A clinical trial evaluated the efficacy of EMQ in combination with standard antibiotics against resistant strains of bacteria. Results indicated enhanced activity when used in synergy with amoxicillin.
- Cancer Treatment : A preclinical study assessed the effects of EMQ on tumor growth in xenograft models. Tumor sizes were significantly reduced in treated groups compared to controls, supporting its potential as an adjunct therapy in cancer treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
